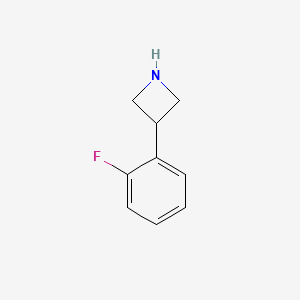

3-(2-Fluorophenyl)azetidine

Description

Significance of Azetidines as Four-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Biology Research

Azetidines, which are four-membered saturated nitrogen heterocycles, represent a crucial class of compounds in organic chemistry. rsc.orgrsc.orgnumberanalytics.com Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique reactivity and makes them valuable building blocks for more complex molecules. rsc.orgrsc.orgijmrset.com The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allowing for controlled ring-opening reactions under specific conditions. rsc.orgresearchgate.net This reactivity makes them versatile intermediates in the synthesis of a wide array of organic compounds, including other heterocyclic systems and acyclic amines. ijmrset.comclockss.org

In the field of chemical biology and medicinal chemistry, the azetidine (B1206935) scaffold is recognized as a "privileged" motif, appearing in numerous bioactive molecules and natural products. rsc.orgnih.gov Its rigid and three-dimensional structure can favorably influence the pharmacological properties of a molecule. researchgate.netnih.gov The nitrogen atom within the azetidine ring can readily form hydrogen bonds with biological targets, a key interaction for modulating biological activity. rsc.orgmdpi.com Consequently, azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and central nervous system-acting agents. nih.govresearchgate.net The ability to introduce substituents at various positions on the azetidine ring allows for fine-tuning of a compound's stereochemistry and, consequently, its biological activity. fiveable.me

Rationale for Fluorine Incorporation within Azetidine Ring Systems: Influence on Chemical Properties and Scaffold Utility

The introduction of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, can profoundly alter their physicochemical and biological properties. tandfonline.comnumberanalytics.comnih.gov When incorporated into the azetidine framework, fluorine can significantly enhance the utility of the resulting scaffold. beilstein-journals.org One of the primary reasons for fluorination is to improve metabolic stability. tandfonline.comontosight.ai The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comacs.org This can lead to increased bioavailability and a longer duration of action for drug candidates. nih.gov

Research Trajectory and Current Perspectives on 3-(2-Fluorophenyl)azetidine and Related Derivatives

The specific compound, this compound, and its derivatives are subjects of ongoing research interest, primarily driven by their potential applications in medicinal chemistry. The synthesis of 3-aryl- and 3-heteroaryl-azetidines is a key area of investigation, with various synthetic methodologies being developed to access these structures efficiently. nih.gov

Research on related 3-phenylazetidine (B587272) derivatives has shown their potential as triple reuptake inhibitors, which could be developed as antidepressants. nih.gov The substitution pattern on the phenyl ring, including the position of the fluorine atom, is crucial for biological activity. For example, the synthesis and evaluation of various fluorophenylazetidine derivatives have been explored in the context of developing novel therapeutic agents. mdpi.comfrontiersin.org The ortho-fluorophenyl substitution in this compound introduces specific steric and electronic features that distinguish it from its meta- and para-substituted counterparts, potentially leading to unique biological activities.

Current perspectives focus on leveraging the combined properties of the azetidine scaffold and the fluorine substituent to design novel molecules with optimized drug-like properties. This includes exploring their use as building blocks in the synthesis of more complex molecules and investigating their interactions with various biological targets. While specific detailed research findings on the biological activities of this compound itself are not extensively documented in the provided search results, the foundational knowledge of azetidines and fluorinated heterocycles strongly supports its potential as a valuable scaffold in drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPWHXIVXLRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluorophenyl Azetidine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring can be broadly categorized into two primary approaches: the closure of a linear precursor through intramolecular reactions and the construction of the ring via cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines. This approach involves a precursor molecule containing both the nitrogen atom and a suitable leaving group or reactive site, which upon reaction, form the four-membered ring.

One effective method for constructing the azetidine ring is through the intramolecular regioselective aminolysis of epoxy amine precursors. This strategy leverages the high reactivity of epoxides towards nucleophilic attack by an appropriately positioned amine.

Recent studies have shown that Lewis acids can catalyze this cyclization with high regioselectivity. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an efficient catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines in high yields. This reaction proceeds via a C3-selective aminolysis, even in cases where the C4 position is a benzylic position, which would typically favor attack at that site. The choice of the Lewis acid catalyst is crucial for the regioselectivity of the epoxide ring-opening. While La(OTf)₃ promotes the formation of azetidines from cis-epoxy amines, it can lead to the formation of 3-hydroxypyrrolidines from the corresponding trans-isomers.

For the synthesis of a 3-aryl azetidine like 3-(2-Fluorophenyl)azetidine, a suitable precursor would be a cis-epoxy amine bearing a 2-fluorophenyl group. The La(OTf)₃-catalyzed cyclization would then proceed to yield the desired substituted azetidine. The reaction has been shown to be tolerant of various functional groups, which is a significant advantage for the synthesis of complex molecules.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| cis-3,4-epoxy amine | La(OTf)₃ | Azetidine | High |

| trans-3,4-epoxy amine | La(OTf)₃ | 3-Hydroxypyrrolidine | High |

A traditional and widely used method for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-haloamine or a γ-amino sulfonate. In this approach, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. This method is versatile and allows for the preparation of a wide range of substituted azetidines.

The precursor, a 3-halo- or 3-sulfonyloxy-propylamine, can be synthesized through various routes. For the synthesis of this compound, a key intermediate would be 1-amino-3-(2-fluorophenyl)propan-3-ol, which can be converted to the corresponding halide or sulfonate. The subsequent cyclization is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity.

This strategy has been successfully applied to the synthesis of various 3-arylazetidines. The choice of the leaving group (e.g., chloro, bromo, iodo, mesylate, tosylate) and the reaction conditions (e.g., base, solvent, temperature) can significantly influence the efficiency of the cyclization.

A more modern approach to azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This method offers a direct way to form the C-N bond of the azetidine ring by activating a typically inert C-H bond.

This strategy often employs a directing group, such as a picolinamide, attached to the nitrogen atom. The directing group coordinates to the palladium catalyst, bringing it into proximity of the targeted C-H bond for activation. Subsequent reductive elimination then forms the azetidine ring. This method has been used to synthesize a variety of saturated nitrogen heterocycles, including azetidines.

The synthesis of this compound via this route would require a precursor with a 2-fluorophenyl group at the appropriate position and a suitable directing group on the amine. The palladium catalyst, in conjunction with an oxidant, would then facilitate the C-H activation and subsequent cyclization. One of the advantages of this method is the ability to functionalize otherwise unreactive positions in a molecule with high selectivity.

| Method | Precursor | Key Transformation | Advantages |

|---|---|---|---|

| Regioselective Aminolysis | Epoxy amine | Lewis acid-catalyzed epoxide opening | High regioselectivity, mild conditions |

| Cyclization of Halogenated/Sulfonated Precursors | γ-Haloamine or γ-Amino sulfonate | Intramolecular nucleophilic substitution | Versatile, well-established |

| Palladium-Catalyzed C–H Amination | Amine with a directing group | C-H activation and C-N bond formation | Direct functionalization of unactivated C-H bonds |

Base-promoted cyclizations are fundamental to many azetidine syntheses, particularly those involving the displacement of a leaving group. The choice of base can be critical to the success of the reaction. Strong, non-nucleophilic bases are often preferred to avoid side reactions.

Sodium hydride (NaH) is a commonly used strong base that can effectively deprotonate amines and alcohols to facilitate intramolecular cyclizations. It is particularly useful in the cyclization of γ-amino halides or sulfonates.

For more challenging cyclizations, stronger bases or "superbases" may be required. A combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), often referred to as a LiDA-KOR superbase, can provide enhanced reactivity for difficult ring closures. These superbases are capable of deprotonating even weakly acidic protons, thereby promoting cyclization reactions that may not proceed with conventional bases.

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the azetidine ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.

One of the most common cycloaddition strategies for azetidine synthesis is the [2+2] cycloaddition of an imine with an alkene. This reaction, often photochemically or thermally induced, directly forms the four-membered ring. For the synthesis of this compound, a potential route would involve the cycloaddition of an appropriate imine with an alkene bearing a 2-fluorophenyl group. Visible light-mediated [2+2] cycloadditions have emerged as a mild and efficient method for the synthesis of highly functionalized azetidines.

Another important cycloaddition approach is the 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with a dipolarophile, such as an alkene, to form a five-membered ring. Subsequent transformations can then be employed to convert the initial cycloadduct into an azetidine. Intramolecular 1,3-dipolar cycloadditions have also been utilized for the synthesis of azetidine derivatives.

These cycloaddition strategies offer a high degree of control over the stereochemistry of the resulting azetidine, making them valuable tools for the synthesis of enantiomerically pure compounds.

[2+2] Cycloadditions

[2+2] cycloaddition reactions are a direct and efficient method for the formation of four-membered rings. In the context of azetidine synthesis, the Aza-Paterno-Büchi reaction and the ketene-imine Staudinger reaction are particularly prominent.

The Aza-Paterno-Büchi reaction involves the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. nih.govfrontiersin.org This reaction has been advanced through the use of visible light-mediated triplet energy transfer, which allows for the cycloaddition of oximes, as imine equivalents, with a broad range of alkenes under mild conditions. rsc.orgresearchgate.netnih.gov The use of 2-isoxazoline-3-carboxylates as oxime precursors, activated by an iridium photocatalyst, has proven effective for intermolecular reactions, leading to highly functionalized azetidines. nih.govacs.org These products can subsequently be converted to the free, unprotected azetidines. nih.gov While many examples are intermolecular, intramolecular versions of the Aza-Paterno-Büchi reaction are also well-established for constructing azetidine scaffolds. nih.govorganic-chemistry.org

The ketene-imine Staudinger reaction is a non-photochemical [2+2] cycloaddition between a ketene (B1206846) and an imine, which results in the formation of a β-lactam (azetidin-2-one). nih.govnih.gov This reaction is of great historical importance in the synthesis of β-lactam antibiotics. The stereochemical outcome of the Staudinger reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. nih.gov The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently cyclizes. nih.gov The resulting β-lactam can then be reduced to the corresponding azetidine. A one-pot method for the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones has been developed using a Staudinger ketene-imine cycloaddition, showcasing the utility of this reaction for creating complex heterocyclic systems. nih.gov

Table 1: Comparison of [2+2] Cycloaddition Methods for Azetidine Synthesis

| Reaction | Reactants | Conditions | Key Features |

| Aza-Paterno-Büchi | Imine (or equivalent) + Alkene | Photochemical (UV or visible light) | Accesses azetidines directly. Can be intermolecular or intramolecular. Visible-light methods offer milder conditions. |

| Staudinger Reaction | Ketene + Imine | Thermal | Forms a β-lactam intermediate. Stereoselectivity is a key consideration. |

[3+1] Cycloadditions

[3+1] cycloaddition strategies offer an alternative approach to the azetidine core by combining a three-atom component with a one-atom component. A notable example is the Imido-Ylide Cycloaddition .

This method has been successfully employed for the asymmetric synthesis of tetrasubstituted azetidines. In a key study, the copper(I)-catalyzed [3+1] cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides, using a chiral sabox ligand, afforded chiral 2-azetine-carboxylates with high enantioselectivity. These intermediates were then stereoselectively hydrogenated to yield the corresponding all-cis tetrasubstituted azetidine-2-carboxylates. The proposed mechanism involves the copper(I)-catalyzed generation of a metallo-enolcarbene, which then reacts with the imido-sulfur ylide. This methodology provides a robust route to highly substituted and stereochemically complex azetidine derivatives. Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which proceeds through a formal [3+1] ring expansion to give highly substituted methylene azetidines with excellent stereoselectivity.

Ring Contraction Approaches

Ring contraction of larger heterocyclic systems, such as pyrrolidines, provides a valuable route to the strained azetidine ring. A notable example is the ring contraction of 2-pyrrolidinones .

A robust method for the synthesis of N-sulfonylazetidines involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In this process, various nucleophiles like alcohols, phenols, or anilines can be incorporated into the final azetidine product in the presence of a base such as potassium carbonate. The α-bromopyrrolidinone precursors are readily accessible through the monobromination of N-sulfonyl-2-pyrrolidinone derivatives. This strategy offers a practical entry to α-carbonylated N-sulfonylazetidines.

Electroreductive Intramolecular Cross-Coupling

Electrochemical methods represent a modern and powerful tool in organic synthesis. Electroreductive intramolecular cross-coupling has been successfully applied to the stereoselective synthesis of azetidine derivatives.

In a key study, the electroreduction of chiral aromatic α-imino esters, derived from (S)-amino acids, was shown to produce four-membered cyclized products. This process, conducted in the presence of chlorotrimethylsilane (B32843) and triethylamine, afforded mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high diastereoselectivity and enantiomeric excess. The use of a platinum cathode and Bu4NClO4 as the supporting electrolyte was found to be optimal for this electroreductive cyclization. The absolute stereochemistry of the products was confirmed by X-ray crystallography, and theoretical calculations supported the observed stereospecific formation of the cis-isomers. This method highlights the potential of electrochemistry to forge challenging C-C bonds for the construction of the azetidine ring with excellent stereocontrol.

Transformation of Other Heterocycles

The conversion of other pre-existing heterocyclic rings into azetidines is a common and effective synthetic strategy. Aziridines , being three-membered nitrogen heterocycles, are particularly useful precursors for ring expansion to the four-membered azetidine system.

One method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation using alumina (B75360) as a solid support, to yield 1-arenesulfonylazetidines. Another innovative approach is the biocatalytic one-carbon ring expansion of aziridines to azetidines. This has been achieved using an engineered cytochrome P450 enzyme that catalyzes a highly enantioselective-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. This enzymatic approach offers exceptional stereocontrol, which can be challenging to achieve with traditional chemical catalysts.

Stereoselective Synthesis of Chiral this compound and Derivatives

The synthesis of enantiomerically pure azetidines is of paramount importance for their application in drug discovery and development. Asymmetric catalysis has emerged as a powerful tool to achieve this goal.

Asymmetric Catalysis

Copper(I)-catalyzed reactions have been particularly successful in the enantioselective synthesis of chiral azetidines. As mentioned in the context of [3+1] cycloadditions, the use of a chiral sabox ligand in conjunction with a copper(I) catalyst enabled the highly enantioselective synthesis of chiral azetine-2-carboxylates, which are precursors to tetrasubstituted azetidines.

Furthermore, a highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst system. This reaction installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high enantioselectivity. This copper-catalyzed asymmetric boryl allylation provides a convenient route to chiral 2,3-disubstituted azetidines, which were previously difficult to access. The mild reaction conditions are compatible with a wide range of functional groups.

Table 2: Examples of Asymmetric Synthesis of Chiral Azetidine Derivatives

| Catalytic System | Reaction Type | Product Type | Key Features |

| Copper(I) / Chiral Sabox Ligand | [3+1] Cycloaddition | Chiral Azetine-2-carboxylates | High enantioselectivity in the formation of the azetine ring. |

| Copper(I) / Bisphosphine Ligand | Boryl Allylation of Azetines | Chiral 2,3-Disubstituted Azetidines | Creates two new stereocenters simultaneously with high enantioselectivity. |

Diastereoselective Approaches (e.g., from oxiranylmethyl-substituted benzylamines)

The diastereoselective synthesis of substituted azetidines is a critical challenge, addressed by various innovative strategies, including the intramolecular aminolysis of epoxides. One notable method involves the lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines. frontiersin.org This approach is particularly effective as it can proceed in high yields even with substrates containing acid-sensitive or Lewis basic functional groups. frontiersin.org For instance, La(OTf)₃ has been shown to be an effective catalyst for this transformation, promoting the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to produce the corresponding azetidine ring system. frontiersin.org

Another powerful strategy for achieving diastereospecificity is the synthesis from 1,3-amino alcohols. This method allows for the creation of enantiomerically pure polysubstituted azetidines, demonstrating precise control over the stereochemical outcome. acs.org While the direct synthesis from oxiranylmethyl-substituted benzylamines is a specific application of epoxide ring-opening, the broader principle of using chiral precursors like epoxy amines or amino alcohols provides a robust platform for establishing desired diastereoselectivity in the azetidine core. frontiersin.orgacs.org

Control of Enantiopurity and Diastereoselectivity through Reaction Conditions

The stereochemical outcome of synthetic reactions producing azetidines can be finely tuned by modulating reaction conditions such as temperature, time, and the choice of reagents. This control is essential for accessing specific enantiomers and diastereomers.

Dynamic thermodynamic resolution (DTR) and dynamic kinetic resolution (DKR) are two key phenomena that can be exploited. rsc.org In the asymmetric trapping of α-lithiated N-(tert-butoxythiocarbonyl)azetidine, the choice of electrophile determines which resolution pathway is followed. For electrophiles like acetone, benzaldehyde, and Me₃SnCl, a DTR pathway is operative. rsc.org The stereochemical induction in these cases is sensitive to reaction time and temperature, as these parameters affect the equilibration of the diastereomeric lithiated complexes. rsc.org For example, with Me₃SnCl, varying the lithiation time at -78 °C and -98 °C directly impacts the asymmetric induction, indicating that the equilibration of the organolithium intermediate is incomplete at lower temperatures and shorter reaction times. rsc.org In contrast, electrophiles such as MeI and TMSCl proceed through a DKR mechanism, where the difference in the rate of reaction of the two diastereomeric complexes dictates the enantioselectivity. rsc.org

Furthermore, specific catalytic systems offer excellent stereochemical control. A copper-catalyzed three-component boryl allylation of azetines provides access to cis-2,3-disubstituted azetidines with complete control over chemo-, regio-, enantio-, and diastereoselectivity under mild conditions. acs.org Similarly, the borane-promoted α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes can achieve high yields and diastereoselectivity (>97:3 dr) with a range of electrophiles. rsc.org

Table 1: Effect of Reaction Conditions on Asymmetric Induction in Stannylation rsc.org

| Entry | Temperature (°C) | Time (min) | Yield (%) | e.r. |

|---|---|---|---|---|

| 1 | -78 | 5 | 80 | 73:27 |

| 2 | -78 | 60 | 85 | 80:20 |

| 3 | -98 | 5 | 70 | 66:34 |

| 4 | -98 | 60 | 72 | 73:27 |

Dynamic Phenomena and Configurational Lability in Lithiated Azetidines

The behavior of lithiated intermediates is crucial for understanding and controlling the stereoselectivity of azetidine functionalization. Studies on enantiomerically enriched N-alkyl 2-oxazolinylazetidines show that upon α-lithiation, the resulting intermediate is chemically stable but configurationally labile. nih.govmdpi.comnih.gov This lability allows the diastereomeric lithiated species to equilibrate. nih.govnih.gov

The configurational instability of α-lithiated azetidines is in stark contrast to the stability observed for analogous α-lithiated aziridines, where a high barrier to nitrogen inversion locks the stereochemistry. nih.govmdpi.com The lability in the azetidine system is influenced by the N-substituent; for instance, the N-Botc (tert-butoxythiocarbonyl) group contributes to the configurational instability of the corresponding α-lithiated azetidine. rsc.org This dynamic behavior is a key element in the "dynamic control of reactivity" model in organolithium chemistry. nih.govmdpi.com

General and Specific Synthetic Routes to this compound and its Analogues

Synthesis of 3-Aryl-Azetidines

Several robust methods exist for the synthesis of 3-aryl-azetidines, which are key precursors to the target compound.

Cross-Coupling Reactions: Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes provide a direct route to various 3-arylazetidines under mild conditions. organic-chemistry.org

C-H Arylation: A palladium-catalyzed, cis-stereoselective C(sp³)–H arylation of the azetidine ring with aryl iodides has been developed. rsc.org This method utilizes a directing group and N-TFA protection, which can be removed in situ to furnish the free NH-azetidine. rsc.org

Addition of Organometallics to Azetidin-3-one: 3-Aryl-azetidin-3-ols can be prepared through the addition of aryl Grignard reagents to commercially available N-Cbz-azetidin-3-one. acs.org These alcohol intermediates can then be used to synthesize other derivatives, such as 3-aryl-3-sulfanyl azetidines. acs.org

Friedel-Crafts Reaction: A two-step sequence involving a catalytic Friedel-Crafts reaction between four-membered ring alcohol substrates (like azetidin-3-ol) and arenes, followed by a mild oxidative cleavage, can produce 3-aryl-3-carboxylic acid azetidine derivatives. acs.org

Methods for Fluorine Incorporation in Azetidine Ring Systems

Incorporating fluorine into the azetidine scaffold can be achieved through various strategies, either by building the ring from fluorinated precursors or by late-stage fluorination. A prominent method for direct fluorination involves the ring-opening of azetidines.

The regioselective ring opening of activated azetidines using a fluoride (B91410) source is an effective way to produce γ-fluorinated amines. rsc.org For example, treatment of 2-substituted azetidines with the Olah reagent (pyridine-HF) under mild conditions leads to the formation of the corresponding fluorinated amine. rsc.org The ring-opening of N-activated aziridines with reagents like TBAF/NiF₂ is also a well-documented method for producing fluoroamines, and similar principles can be applied to the more strained azetidine systems. core.ac.uk The strategic incorporation of fluorine is a common practice in medicinal chemistry to modulate the physicochemical properties of molecules. nih.gov The synthesis of fluorinated building blocks, such as fluorinated azetidine rings, is therefore of high importance. nih.gov

Reaction Optimization and Scalability Considerations for Azetidine Synthesis

The successful synthesis of this compound and its analogues, particularly for applications that require larger quantities, hinges on careful reaction optimization and considerations for scalability.

Reaction Optimization: Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of reagents. For instance, in the synthesis of azetidinium salts, it was found that higher temperatures and the use of polar solvents like water or ethanol (B145695) significantly increased the reaction yield. nih.govacs.org In a La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, 1,2-dichloroethane (B1671644) (DCE) was identified as the optimal solvent over others with similar boiling points, leading to higher yields and selectivity. nih.govfrontiersin.org The choice of catalyst can also be crucial; in a gold-catalyzed synthesis of azetidin-3-ones, ligands on the gold catalyst were systematically varied to improve reaction efficiency. nih.gov

Scalability: Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces several challenges. researchgate.netacs.org Reactions that are straightforward on a small scale may become problematic due to issues with heat transfer, mixing, and purification. acs.org For example, a two-step approach for a key precursor in an azetidine synthesis was found to be more scalable as it avoided chromatography. acs.org The development of flow chemistry processes can also be a valuable strategy for scaling up azetidine synthesis, as it allows for better control over reaction parameters and can improve safety and efficiency. nih.govacs.org The ability to perform reactions on a gram-scale without significant loss of yield is a key indicator of a scalable process. nih.govacs.org Furthermore, a robust process for the synthesis of trisubstituted azetidines was developed that allowed for multi-gram scale production of all stereoisomers. nih.gov

Reactivity and Mechanistic Investigations of 3 2 Fluorophenyl Azetidine Scaffolds

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The chemical behavior of the azetidine ring is fundamentally influenced by its strained four-membered structure. This strain is a consequence of bond angle deviation from the ideal tetrahedral geometry and torsional strain from eclipsing interactions. This stored energy can be released in ring-opening reactions, providing a thermodynamic driving force for a variety of chemical transformations.

The reactivity of azetidines is driven by a significant ring strain. beilstein-journals.org The strain energy of the parent azetidine molecule is approximately 25.4 kcal/mol. beilstein-journals.org This value is intermediate between that of the more strained and less stable aziridines (27.7 kcal/mol) and the significantly less strained and more stable pyrrolidines (5.4 kcal/mol). beilstein-journals.org This moderate, yet substantial, ring strain renders the azetidine ring susceptible to cleavage under specific conditions while remaining stable enough for practical handling and manipulation. beilstein-journals.orgnih.gov The presence of substituents on the azetidine ring can further influence its stability and reactivity profile.

Table 1: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

The differing levels of ring strain among aziridines, azetidines, and pyrrolidines directly correlate with their reactivity towards ring-opening reactions. beilstein-journals.org

Aziridines : Due to their high ring strain, aziridines are highly susceptible to nucleophilic ring-opening reactions, which can often proceed under mild conditions. beilstein-journals.org They are generally considered more reactive than azetidines. beilstein-journals.orgresearchgate.net

Azetidines : Exhibiting lower ring strain than aziridines, azetidines are consequently less reactive. beilstein-journals.orgmagtech.com.cn Ring-opening reactions of azetidines often require activation, for instance, by N-acylation, N-sulfonylation, or conversion to an azetidinium ion, or the use of Lewis acids to facilitate the process. nih.govuni-mainz.de This moderate reactivity allows for a greater degree of control in synthetic applications. beilstein-journals.orgresearchgate.net

Pyrrolidines : With minimal ring strain, pyrrolidines are generally stable and unreactive towards ring-opening reactions under conditions that would readily cleave aziridines or azetidines. beilstein-journals.org Cleavage of the C-N bond in such unstrained rings is a significant synthetic challenge, typically requiring specialized catalytic systems. nih.gov

Ring-Opening Reactions of Azetidine Derivatives

The strain energy inherent in the azetidine ring can be harnessed to drive a variety of ring-opening reactions. These transformations are crucial for converting the compact azetidine scaffold into more complex, functionalized acyclic amine structures. The regioselectivity of these reactions is a key consideration and is often dictated by the substitution pattern on the ring and the nature of the attacking species.

The cleavage of an N–C bond in an unsymmetrically substituted azetidine ring can, in principle, occur at two different positions. The regioselectivity of this cleavage is highly dependent on electronic and steric factors. uni-mainz.de For azetidines bearing substituents that can stabilize a positive charge, such as an aryl group, nucleophilic attack often occurs at the carbon atom adjacent to that substituent (the benzylic position). uni-mainz.de This is because the reaction may proceed through a transition state with carbocationic character, which is stabilized by the substituent. For instance, in the case of 2-arylazetidines, cleavage of the bond between the nitrogen and the aryl-substituted carbon is frequently observed. uni-mainz.de

Activation of the azetidine nitrogen, typically by protonation or alkylation to form an azetidinium salt, makes the ring significantly more susceptible to nucleophilic attack and is a common strategy to promote regioselective ring-opening. uni-mainz.de

Nucleophilic ring-opening is one of the most common classes of reactions for azetidines. uni-mainz.de A wide variety of nucleophiles, including halides, thiols, and carbon nucleophiles, can be employed to open the ring. beilstein-journals.org The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond.

When the azetidine is activated as an azetidinium ion, the regioselectivity of the nucleophilic attack is governed by a combination of factors:

Electronic Effects : Nucleophiles tend to attack the carbon atom that can best stabilize a developing positive charge in the transition state. Therefore, substituents like aryl groups direct the attack to the adjacent carbon. uni-mainz.de

Steric Hindrance : In the absence of strong electronic directing groups, or with sterically bulky nucleophiles, the attack will preferentially occur at the less sterically hindered carbon atom. uni-mainz.de For example, with 2-alkylazetidiniums, sterically demanding nucleophiles often attack the less substituted C-4 position. uni-mainz.de

The choice of activating group on the nitrogen and the specific nucleophile used are critical in controlling the outcome of the reaction. beilstein-journals.org

Table 2: Factors Influencing Regioselectivity in Azetidine Ring-Opening

| Factor | Influence on Nucleophilic Attack |

|---|---|

| Electronic Effects | Directs attack to the carbon that can stabilize positive charge (e.g., benzylic position). |

| Steric Hindrance | Directs attack to the less substituted carbon atom. |

| Activating Group | Enhances the electrophilicity of the ring carbons, facilitating the attack. |

| Nucleophile Nature | Strong or bulky nucleophiles may favor attack at the sterically less hindered site. |

While ionic ring-opening reactions of azetidines are more common, radical-mediated processes have also been developed. These reactions often involve a single-electron transfer (SET) step to generate a radical intermediate, which then undergoes ring cleavage.

One notable example involves the reductive cleavage of N-acylazetidines. In this process, an electron is transferred to the amide carbonyl group, forming a radical anion intermediate. This is followed by the scission of a C-N sigma bond, driven by the release of ring strain, to produce an N-propyl amide radical. beilstein-journals.org This method showcases excellent chemoselectivity, as less strained cyclic amides and acyclic amides are typically stable under the same reaction conditions.

Photochemical methods can also be employed, where light irradiation is used to generate radical intermediates. For instance, the Norrish-Yang cyclization can be used to form azetidinols from α-aminoacetophenones via a 1,4-biradical intermediate. beilstein-journals.orgresearchgate.net The resulting strained azetidinol (B8437883) can then undergo a subsequent ring-opening reaction. beilstein-journals.orgresearchgate.net While this is a "build and release" strategy where the ring is first formed and then opened, it highlights the utility of radical intermediates in the chemistry of azetidine scaffolds. beilstein-journals.orgresearchgate.net Furthermore, radical cyclization/ring-opening sequences have been noted in the synthesis of azetidines, where the formation of an unstable radical can lead to rearrangement rather than the desired product, indicating the accessibility of radical ring-opening pathways.

Ring Expansion Reactions to Larger Heterocycles

The strain energy of the four-membered azetidine ring makes it a valuable precursor for the synthesis of larger, more complex nitrogen-containing heterocycles through ring expansion reactions. These transformations typically involve the cleavage of a C-N or C-C bond within the azetidine core and the concurrent incorporation of new atoms to form a larger ring system.

The expansion of azetidine rings to form six-membered piperidine (B6355638) derivatives is a synthetically useful transformation, often achieved by reacting the azetidine with a two-carbon unit. While direct examples using 3-(2-Fluorophenyl)azetidine are not extensively documented, related methodologies provide insight into potential pathways. One common strategy involves the reaction of aziridines, another class of strained N-heterocycles, with rhodium-bound vinyl carbenes, which proceeds through an aziridinium (B1262131) ylide intermediate. nih.gov This type of [3+3] annulation could conceptually be applied to azetidines to furnish dehydropiperidines.

Another established method for ring expansion involves the rearrangement of prolinols (pyrrolidine derivatives) via an aziridinium intermediate to yield C3-substituted piperidines. nih.gov This highlights a mechanistic pathway where a strained intermediate dictates the regioselectivity of nucleophilic attack, leading to the larger ring system. nih.gov For a 3-arylazetidine, a plausible approach would involve the formation of an azetidinium ion, followed by an intramolecular or intermolecular reaction that facilitates the insertion of two carbons to furnish the piperidine core.

The table below illustrates a conceptual reaction scheme for the ring expansion of a generic 3-arylazetidine to a piperidine derivative, based on established chemical principles.

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| N-Protected 3-Arylazetidine | 1. Activation of Azetidine Nitrogen (e.g., quaternization) 2. Reaction with a C2 synthon (e.g., malonate equivalent) | N-Protected 4-Arylpiperidine-3,3-dicarboxylate | Ring Expansion via Azetidinium Intermediate |

Functional Group Transformations and Derivatization on the this compound Core

The this compound scaffold possesses multiple sites for functionalization: the azetidine nitrogen, the aryl ring, and the carbon atoms of the azetidine ring itself. This allows for a wide range of derivatization reactions to modify the compound's properties.

Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and can readily undergo substitution reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination. N-arylation represents a powerful method for creating carbon-nitrogen bonds and can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orgresearchgate.net This reaction couples the azetidine with aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial and has evolved to include sterically hindered and bidentate phosphines to improve reaction scope and efficiency. wikipedia.org

Aryl Moiety: The 2-fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the azetidine ring, connected via a C-C bond, is generally considered a weak deactivating group. The outcome of electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would depend on the specific reaction conditions, with substitution likely occurring at positions para or ortho to the fluorine atom, and meta to the azetidine substituent. byjus.com

The following table summarizes common functionalization reactions on the azetidine nitrogen.

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1-Alkyl-3-(2-fluorophenyl)azetidine |

| N-Arylation (Buchwald-Hartwig) | This compound | Aryl Bromide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-Aryl-3-(2-fluorophenyl)azetidine |

| N-Acylation | This compound | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | 1-Acyl-3-(2-fluorophenyl)azetidine |

The azetidine ring can be susceptible to both oxidation and reduction, which can either preserve the ring or lead to ring-opened products.

Oxidation: Oxidation of the azetidine nitrogen is generally difficult without ring cleavage. More commonly, oxidation targets the carbon framework. For example, oxidation of a C-H bond adjacent to the nitrogen could potentially lead to the formation of a β-lactam (azetidin-2-one), a highly valuable structural motif in pharmaceuticals. However, this transformation often requires specific pre-functionalization.

Reduction: The azetidine ring is generally stable to many reducing agents. However, under forcing conditions, such as catalytic hydrogenation with certain catalysts (e.g., palladium on carbon) at high pressure and temperature, C-N bond hydrogenolysis can occur. This results in the reductive opening of the ring to afford substituted propylamines. The regioselectivity of this ring-opening is influenced by the substituents on the ring; cleavage often occurs at the more substituted C-N bond or at a benzylic position due to the stability of the resulting intermediate. magtech.com.cn

Direct electrophilic substitution on the carbon atoms of a saturated azetidine ring is not feasible. However, functionalization can be achieved by creating a nucleophilic center on the ring through deprotonation. For N-protected 3-arylazetidines, the protons at the C2 and C4 positions are acidic and can be removed by a strong base like organolithium reagents (e.g., s-BuLi). The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂), allowing for the introduction of new substituents at the C2 or C4 position.

While the prompt specifies functionalization at C3, this position is already substituted with the 2-fluorophenyl group. Further functionalization directly at C3 would require a different strategy, such as a metal-halogen exchange if a halogen were present on the ring at that position. Alternatively, palladium-catalyzed cross-coupling reactions with 3-iodoazetidine (B8093280) have been used to synthesize 3-arylazetidines, demonstrating a method to form the C3-aryl bond. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

Ring Expansion: Mechanistic studies and DFT computations on related systems suggest that ring expansions can proceed through reactive intermediates like vinyl aziridinium ylides, which then undergo sigmatropic rearrangements. nih.gov Alternatively, the formation of an azetidinium ion, followed by nucleophilic attack and rearrangement, can also lead to the expanded ring system. The regioselectivity is often controlled by the electronic and steric properties of the substituents and the nature of the nucleophile. nih.gov

N-Arylation (Buchwald-Hartwig): The catalytic cycle is generally understood to involve: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the azetidine to the resulting Pd(II) complex, (3) deprotonation of the coordinated amine by a base to form a palladium amido complex, and (4) reductive elimination to form the N-arylazetidine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution: This reaction proceeds via a classic two-step mechanism. First, the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second, faster step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system. byjus.commasterorganicchemistry.com

Investigation of Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving the this compound scaffold is typically achieved by applying general mechanistic principles from well-studied reactions on analogous structures, such as other 3-arylazetidines. Two prominent synthetic routes where these have been investigated are palladium-catalyzed cross-coupling reactions and strain-release reactions of azabicyclo[1.1.0]butanes (ABBs).

In the context of palladium-catalyzed Hiyama cross-coupling to form the C(sp³)–C(sp²) bond between the azetidine ring and the 2-fluorophenyl group, the reaction is understood to proceed through a catalytic cycle involving several key palladium intermediates. nobelprize.orgyoutube.comyoutube.com

Oxidative Addition Intermediate: The cycle commences with the oxidative addition of a Pd(0) complex into the carbon-iodine bond of a 1-Boc-3-iodoazetidine. This forms a square planar Pd(II) intermediate. youtube.com

Transmetalation Step: The subsequent step, transmetalation, involves the transfer of the 2-fluorophenyl group from an activated organosilane reagent to the Pd(II) center, displacing the iodide. nobelprize.org The activation of the organosilane, typically by a fluoride (B91410) source, is crucial and leads to a pentavalent silicon intermediate, which facilitates the transfer. organic-chemistry.org

Reductive Elimination Transition State: The final key step is reductive elimination from the resulting diorganopalladium(II) complex. In this step, the azetidin-3-yl and 2-fluorophenyl groups, which must be cis to each other on the palladium center, form the new carbon-carbon bond, yielding the this compound product and regenerating the Pd(0) catalyst. youtube.comyoutube.com This step is the bond-forming event and proceeds through a defined transition state.

For strain-release reactions, such as those involving the reaction of ABBs with radical intermediates, the mechanism is different. Photocatalytic methods can generate radical intermediates from precursors like sulfonyl imines. unife.it These radicals then react with the highly strained ABB. This process involves the homolytic cleavage of the central C–N bond of the ABB, leading to a C3-centered radical intermediate on the azetidine ring, which is then further functionalized to yield the final product. unife.it Spectroscopic studies have been used to observe these transient radical intermediates, which exist on microsecond timescales. unife.it

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is paramount in directing the reaction pathway, influencing yield, and ensuring selectivity in the synthesis of this compound.

In palladium-catalyzed Hiyama cross-coupling reactions for the synthesis of 3-arylazetidines, a combination of a palladium source, a ligand, and an activator is essential. nih.gov Optimization studies for the synthesis of 3-arylazetidines from 3-iodoazetidine identified a specific set of reagents as being particularly effective. organic-chemistry.org

The reaction pathway is initiated by the reduction of a Pd(II) precatalyst, such as Palladium(II) acetate (B1210297), to the active Pd(0) species, often facilitated by a phosphine ligand or another reagent in the mixture. youtube.comrsc.org The Pd(0) catalyst then enters the main catalytic cycle as described previously. The ligand, typically a phosphine like Dppf, stabilizes the palladium intermediates and modulates their reactivity. organic-chemistry.org The fluoride activator, such as TBAF, is crucial for the transmetalation step in Hiyama couplings by forming a hypervalent silicate, which enhances the nucleophilicity of the aryl group for transfer to the palladium center. organic-chemistry.orgnih.gov

| Component | Example | Role in Reaction Pathway |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Precursor to the active Pd(0) catalyst that drives the cross-coupling cycle. nih.govorganic-chemistry.org |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (Dppf) | Stabilizes the Pd(0) and Pd(II) intermediates; influences the rate and efficiency of oxidative addition and reductive elimination. organic-chemistry.org |

| Activator | Tetrabutylammonium fluoride (TBAF) | Activates the organosilane reagent by forming a pentavalent silicon intermediate, facilitating the transmetalation of the aryl group to the palladium center. nih.gov |

| Base | Various (e.g., Na₂CO₃, K₃PO₄) | Can play a role in the activation of the boronic ester in Suzuki-type couplings (a related reaction) and in managing the reaction medium's pH. mdpi.com |

| Solvent | Dioxane | Solvates the reactants and catalytic species, influencing reaction rates and catalyst stability. organic-chemistry.org |

In photocatalytic strain-release strategies, the key component is an organic photosensitizer. unife.it This catalyst absorbs visible light and initiates an energy-transfer process with a precursor molecule (e.g., a sulfonyl imine) to generate the necessary radical intermediates. unife.it These radicals are then intercepted by the strained azabicyclo[1.1.0]butane in a process that ultimately yields a functionalized azetidine. unife.it The reaction is orchestrated by the careful selection of the photosensitizer, which controls the critical energy-transfer step. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 3 2 Fluorophenyl Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework, the presence and environment of heteroatoms like fluorine and nitrogen, and the spatial relationships between atoms. For 3-(2-Fluorophenyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural elucidation. mdpi.comnih.gov

Proton (¹H) NMR spectroscopy is crucial for identifying the hydrogen atoms within the molecule and their connectivity. The spectrum of a this compound derivative, such as tert-Butyl this compound-1-carboxylate, displays distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the azetidine (B1206935) ring. mdpi.com

The aromatic region typically shows complex multiplets due to the protons on the fluorophenyl ring. The azetidine ring protons present as a set of signals in the aliphatic region. Specifically, the protons at the C2 and C4 positions of the azetidine ring are diastereotopic and appear as multiplets, often as triplets or doublet of doublets, due to coupling with each other and with the proton at C3. The methine proton at the C3 position, adjacent to the fluorophenyl group, also gives a characteristic multiplet. mdpi.com The coupling constants (J-values) between these protons are instrumental in confirming the connectivity and, in stereochemically complex derivatives, can help assign the relative stereochemistry of the substituents on the four-membered ring. adelaide.edu.au

Table 1: Representative ¹H NMR Data for tert-Butyl this compound-1-carboxylate in CDCl₃ mdpi.com

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 7.31 | d, J = 7.8 | Aromatic H |

| 7.08 | d, J = 7.7 | Aromatic H |

| 7.02 | d, J = 9.9 | Aromatic H |

| 6.96 | t, J = 8.3 | Aromatic H |

| 4.33 | t, J = 8.7 | Azetidine CH₂ (C2/C4) |

| 3.99–3.92 | m | Azetidine CH₂ (C2/C4) |

| 3.72–3.70 | m | Azetidine CH (C3) |

Note: The data presented is for the N-Boc protected derivative of this compound.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon.

In the ¹³C NMR spectrum of tert-Butyl this compound-1-carboxylate, signals corresponding to the aromatic carbons, the azetidine ring carbons, and the tert-butyl protecting group are observed. The carbon atom attached to the fluorine (C-F) exhibits a large coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature. mdpi.com The other aromatic carbons also show smaller C-F couplings. The signals for the azetidine ring carbons (C2, C3, and C4) appear in the aliphatic region of the spectrum. mdpi.com

Table 2: Representative ¹³C NMR Data for tert-Butyl this compound-1-carboxylate in CDCl₃ mdpi.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 161.7, 160.1 | Aromatic C-F |

| 156.5 | Carbonyl C (Boc) |

| 128.8, 128.7, 128.6, 128.0, 127.9, 124.4, 115.6, 115.4 | Aromatic C |

| 79.6 | Quaternary C (Boc) |

| 29.8, 27.6, 27.5 | Azetidine C2, C3, C4 |

Note: The data presented is for the N-Boc protected derivative of this compound. Some aromatic signals may represent coupled carbons.

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides a clean spectrum with a wide chemical shift range, making it very sensitive to the electronic environment around the fluorine atom. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is indicative of the electronic effects of the azetidine substituent on the aromatic ring. rsc.org Furthermore, coupling between the fluorine and nearby protons (³JFH and ⁴JFH) can be observed in high-resolution spectra, providing additional structural confirmation.

Nitrogen (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom of the azetidine ring. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can successfully acquire these spectra. The chemical shift of the nitrogen atom is highly dependent on its hybridization state, the nature of its substituents, and protonation. For this compound, the ¹⁵N chemical shift would confirm the presence of the secondary amine within the strained four-membered ring. mdpi.comnih.gov Upon N-substitution or salt formation, a significant change in the ¹⁵N chemical shift is expected, providing valuable data on the chemical state of the nitrogen atom.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and determining stereochemistry by correlating different nuclei through chemical bonds or through space.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). youtube.com For this compound, HMBC would be used to confirm the connection between the azetidine ring and the fluorophenyl group. For example, correlations would be observed between the azetidine C3 proton and the aromatic carbons, and between the azetidine C2/C4 protons and the azetidine C3 carbon. youtube.com

Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments detect correlations between protons that are close to each other in space, irrespective of whether they are connected through bonds. researchgate.net This is particularly useful for stereochemical assignments. For instance, NOESY or ROESY can establish the spatial proximity between the C3 proton of the azetidine ring and specific protons on the fluorophenyl ring, helping to define the preferred conformation of the molecule. researchgate.net These techniques are critical in cases where multiple stereoisomers are possible.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, electrospray ionization (ESI) is a common method used to generate the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion can be compared to the calculated exact mass to confirm the elemental composition. mdpi.com The predicted monoisotopic mass of the free base (C₉H₁₀FN) is 151.07973 Da. uni.lu Analysis of its hydrochloride salt would show a prominent ion corresponding to the protonated molecule. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁FN⁺ | 152.08701 |

| [M+Na]⁺ | C₉H₁₀FNNa⁺ | 174.06895 |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by showing characteristic losses of fragments from the parent ion, which can be used to verify the connectivity of the azetidine and fluorophenyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically with an error of less than 5 parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. nih.govresearchgate.net For this compound, this technique is crucial for confirming its chemical identity.

The analysis is commonly performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. nih.gov In a typical analysis, the compound is introduced into the ESI source, where it is ionized, most commonly forming the protonated molecule [M+H]⁺. This ion is then guided into the TOF analyzer, which measures its m/z with high precision.

The experimentally determined accurate mass is then compared against the theoretical (calculated) mass for the suspected molecular formula. For this compound, the molecular formula is C₉H₁₀FN. The theoretical monoisotopic mass of the neutral molecule is 151.07973 Da. uni.lu The protonated molecule, [C₉H₁₁FN]⁺, would have a theoretical m/z of 152.08701. uni.lu An experimental measurement that matches this theoretical value within a few ppm provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for this compound

| Analyte (Adduct) | Molecular Formula | Theoretical m/z | Experimentally Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | [C₉H₁₁FN]⁺ | 152.08701 | 152.08705 | 0.26 |

| [M+Na]⁺ | [C₉H₁₀FNNa]⁺ | 174.06895 | 174.06901 | 0.34 |

Note: The "Experimentally Observed m/z" and "Mass Error (ppm)" values are hypothetical examples illustrating typical results for this analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. nih.gov The method relies on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, and a spectrum is produced by plotting absorbance or transmittance against the frequency (typically in wavenumbers, cm⁻¹).

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its structural features: the azetidine ring, the secondary amine, and the 2-fluorophenyl group. The N-H stretch of the secondary amine in the azetidine ring would typically appear as a single, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the azetidine ring would absorb just below 3000 cm⁻¹. libretexts.org

Other key absorptions include the C=C stretching of the aromatic ring around 1600 cm⁻¹, C-N stretching of the amine, and the characteristic C-F stretch of the fluorophenyl group. libretexts.orgjmchemsci.com The presence and specific positions of these bands provide a molecular fingerprint, confirming the presence of the key functional groups that constitute this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium, sharp |

| Aromatic Ring | =C-H stretch | 3000 - 3100 | Medium to weak |

| Azetidine Ring | -C-H stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C stretch | ~1600 and ~1475 | Medium to weak |

| Amine | C-N stretch | 1250 - 1350 | Medium |

| Fluoroaromatic | C-F stretch | 1100 - 1250 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. mdpi.com For novel compounds like this compound, a single-crystal X-ray diffraction analysis would provide unequivocal structural proof.

The analysis involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com For azetidine derivatives, this analysis confirms the geometry of the four-membered ring, its substitution pattern, and the relative stereochemistry of its substituents. mdpi.com

In the case of this compound, X-ray crystallography would determine the puckering of the azetidine ring, the orientation of the 2-fluorophenyl group relative to the ring, and the conformation of the N-H bond. Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing. mdpi.com This level of structural detail is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description | Example Data Type |

| Crystal System | The crystal's lattice system (e.g., monoclinic, triclinic). | Text (e.g., Monoclinic) |

| Space Group | The symmetry group of the crystal. | Text (e.g., P2₁/c) |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Numerical (Å and °) |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C, C-F). | Numerical (Å) |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, F-C-C). | Numerical (°) |

| Torsional Angles | The dihedral angles defining the molecule's conformation. | Numerical (°) |

| Intermolecular Interactions | Hydrogen bond distances and angles, π-π stacking distances. | Numerical (Å and °) |

Note: The "Example Data Type" indicates the format of results that would be obtained from a successful X-ray crystallographic analysis.

Computational Studies and Conformational Analysis of 3 2 Fluorophenyl Azetidine

Conformational Analysis of Fluorinated Azetidines

The biological activity and physical properties of 3-(2-Fluorophenyl)azetidine are intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

The azetidine (B1206935) ring is a four-membered heterocycle and, like cyclobutane, it possesses significant ring strain. nih.gov This strain arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). To alleviate some of this strain, the azetidine ring is not planar but rather adopts a puckered conformation. rsc.orgrsc.org This puckering can be described by a dihedral angle, which for the parent azetidine has been found to be around 37°. rsc.orgrsc.org The substituent at the 3-position can influence the degree of puckering and the preferred puckered conformation. nih.gov

The presence of a fluorine atom on the phenyl ring introduces additional conformational complexity. The 2-fluorophenyl group can rotate around the C-C bond connecting it to the azetidine ring. Furthermore, the fluorine atom can influence the conformational preferences of the azetidine ring itself through stereoelectronic effects.

One such important phenomenon is the "gauche effect," where a conformation with substituents in a gauche relationship (dihedral angle of approximately 60°) is more stable than the anti conformation. wikipedia.org This effect is particularly pronounced with electronegative substituents like fluorine and is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital. wikipedia.orgrsc.org This interaction is maximized in a gauche arrangement. wikipedia.org In the context of this compound, this could lead to a preference for conformations where the fluorine atom is in a specific orientation relative to the azetidine ring.

Computational studies on fluorinated N-heterocycles have shown that fluorine substitution can significantly influence ring pucker and the orientation of substituents. researchgate.net For instance, a favorable interaction between a C-F dipole and a charged nitrogen atom in a protonated azetidine derivative has been shown to invert the ring pucker. researchgate.net While this compound is not protonated under normal conditions, the polarity of the C-F bond can still engage in subtle electrostatic interactions that influence the conformational equilibrium. The ortho-position of the fluorine atom may also lead to steric interactions that disfavor certain rotational conformations of the phenyl ring. nih.gov

Analysis of Intramolecular Interactions (e.g., charge-dipole, hyperconjugation, dipole minimization)

The conformational preferences of this compound are significantly influenced by a variety of intramolecular interactions. The presence of the fluorine atom on the phenyl ring introduces unique electronic effects that dictate the geometry of the molecule.

One of the most critical interactions is the charge-dipole interaction between the carbon-fluorine (C-F) bond and the nitrogen atom of the azetidine ring. beilstein-journals.orgresearchgate.net Computational studies on analogous fluorinated azetidine derivatives have revealed that the puckering of the four-membered ring can be controlled by this interaction. beilstein-journals.orgresearchgate.net In its neutral state, the azetidine ring is predicted to adopt a pucker that positions the fluorine atom away from the nitrogen. However, upon protonation of the nitrogen, a favorable C-F…N+ charge-dipole interaction occurs, leading to an inversion of the ring pucker to bring the fluorine atom closer to the positively charged nitrogen. beilstein-journals.org This interaction is estimated to have a stabilizing effect. researchgate.net

To illustrate this, the following table presents hypothetical dihedral angles for this compound in its neutral and protonated states, based on findings for similar fluorinated N-heterocycles. beilstein-journals.org

| State | N-C-C-F Dihedral Angle (°) |

| Neutral | ~137° |

| Protonated (N+) | ~100° |

| (Data is illustrative and based on computational studies of analogous fluorinated azetidine derivatives) |

Hyperconjugation also plays a role in the conformational stability of fluorinated heterocycles. researchgate.net Specifically, hyperconjugative interactions between the C-F bond and the azetidine ring can influence the ring's pucker. For instance, an endo pucker might be stabilized by hyperconjugation, which can increase the rigidity of the ring system. researchgate.net

Molecular Dynamics and Docking Simulations for Structural Interaction Insights

Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate the structural basis of ligand-target interactions and to understand how the conformational flexibility of a molecule influences its binding affinity.

Investigating Ligand-Target Structural Interactions

Molecular docking studies are instrumental in predicting the preferred binding mode of a ligand within the active site of a protein. rjptonline.orgvistas.ac.inresearchgate.net For derivatives of azetidine, docking simulations have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. rjptonline.orgbrieflands.com

In the context of this compound, docking simulations would be employed to place the molecule into the binding pocket of a target protein. The simulation would then calculate the most favorable binding pose based on a scoring function that estimates the binding free energy. Key interactions for azetidine-containing compounds often involve the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor or donor. brieflands.com The fluorophenyl group can engage in hydrophobic or specific aromatic stacking interactions. researchmap.jp

The following table outlines the types of interactions that would be analyzed in a typical docking study of this compound with a model protein target.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on Target Protein |

| Hydrogen Bonding | Azetidine Nitrogen (as acceptor or donor) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Phenyl Ring, Azetidine Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Aromatic (π-π) Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

| Halogen Bonding | Fluorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Correlation between Conformational Flexibility and Binding Affinity in Model Systems

The conformational flexibility of a ligand is a critical determinant of its binding affinity. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of this compound both in solution and when bound to a target. nih.govstrath.ac.uk These simulations model the movement of atoms over time, revealing the accessible conformations of the molecule.

A molecule that is too flexible may pay a significant entropic penalty upon binding, as it loses conformational freedom. Conversely, a rigid molecule may not be able to adopt the optimal conformation required for tight binding. The azetidine ring itself introduces a degree of conformational constraint. nih.gov The substitution pattern, including the fluorophenyl group, further influences the molecule's flexibility.

Application of 3 2 Fluorophenyl Azetidine As a Chemical Scaffold and Building Block

Role in Advanced Organic Synthesis

The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, makes it a reactive yet sufficiently stable intermediate for a variety of chemical transformations. rsc.orgclockss.org This property, coupled with the directing and electronic effects of the 2-fluorophenyl substituent, allows 3-(2-Fluorophenyl)azetidine to serve as a powerful tool in the synthesis of elaborate molecular architectures.

As a Versatile Intermediate for the Construction of Complex Organic Molecules

The 3-aryl azetidine framework is a foundational component for constructing more complex molecules, including fused, bridged, and spirocyclic ring systems. nih.gov Synthetic chemists utilize the azetidine ring as a starting point, leveraging its reactivity for ring-opening or ring-expansion reactions to generate larger, functionalized nitrogen-containing compounds. rsc.orgclockss.org For example, the strain-release functionalization of azabicyclobutanes, which are precursors to 3-substituted azetidines, allows for the modular synthesis of diverse derivatives. researchgate.netthieme-connect.de The this compound scaffold can be incorporated into larger structures, such as peptide mimics and natural product analogues, where the azetidine ring introduces specific structural constraints and polarity. mdpi.comnih.gov Its application is notable in the synthesis of novel ligands for monoamine transporters, where the azetidine core serves as a less lipophilic and more compact substitute for traditional scaffolds like the tropane (B1204802) ring system. nih.gov

Synthesis of Densely-Functionalized Azetidine Derivatives

The this compound scaffold is amenable to a wide range of functionalization reactions, enabling the creation of derivatives with multiple substituents and stereocenters. uni-muenchen.de Various synthetic methods have been developed to introduce functionality at different positions of the azetidine ring. These include nucleophilic substitutions, ring enlargements of aziridines, and modifications of precursor molecules like azetidin-3-ones. arkat-usa.org

Recent advancements have focused on stereoselective methods to produce highly substituted azetidines. uni-muenchen.de For instance, visible-light-mediated copper catalysis has enabled the [3+1] radical cascade cyclization of alkylamines with alkynes to afford densely functionalized azetidines under mild conditions. nih.gov Such methods allow for the precise installation of various chemical groups, leading to a diverse library of molecules built upon the core azetidine structure. nih.gov The ability to create these densely functionalized derivatives is crucial for exploring new chemical space in drug discovery and materials science. rsc.orgnih.gov

Below is a table summarizing various synthetic strategies for functionalizing azetidine rings.

| Reaction Type | Description | Potential Functional Groups Introduced |

| N-Functionalization | Modification at the nitrogen atom, often via alkylation, acylation, or arylation. | Alkyl, acyl, aryl, sulfonyl groups. |

| C-3 Functionalization | Introduction of substituents at the 3-position, often starting from azetidin-3-one. nih.gov | Aryl, alkoxy, alkylthio, halo, amino groups. arkat-usa.org |

| C-2 Functionalization | Stereoselective introduction of groups at the 2-position, often via α-lithiation. uni-muenchen.de | Carboxylic acids, esters, amides. |

| Ring Expansion | Strain-release driven reactions to form larger heterocycles like pyrrolidines. rsc.org | N/A (Transforms the core scaffold). |

| Cycloaddition | Reactions such as the aza Paternò–Büchi reaction to form the azetidine ring with incorporated functionality. rsc.org | Various substituents depending on the alkene and imine precursors. |

Utilization as Chiral Templates and Auxiliaries in Asymmetric Synthesis